4-Chloro-2-[(E)-[(2,3-dichlorophenyl)imino]methyl]-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-[(E)-[(2,3-dichlorophenyl)imino]methyl]-6-nitrophenol, also known by its chemical formula C13H8Cl3NO, is a compound with a molecular weight of 300.57 g/mol . It belongs to the class of phenolic compounds and exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route includes the condensation of 4-chloro-2-nitrophenol with 2,3-dichlorobenzaldehyde under appropriate conditions. The reaction proceeds via an imine formation, resulting in the desired product.
Industrial Production:
While industrial-scale production methods may vary, the compound can be synthesized efficiently using established chemical processes. Optimization of reaction conditions, catalysts, and purification steps ensures high yields.
Chemical Reactions Analysis
4-Chloro-2-[(E)-[(2,3-dichlorophenyl)imino]methyl]-6-nitrophenol can undergo various reactions:
Oxidation: It may participate in oxidation reactions, leading to the formation of different oxidation states.
Reduction: Reduction processes can yield derivatives with reduced nitro groups.
Substitution: Substituents on the phenolic ring can be modified through substitution reactions.
Common reagents include reducing agents (e.g., sodium borohydride), oxidizing agents (e.g., potassium permanganate), and Lewis acids (e.g., aluminum chloride).
Scientific Research Applications
This compound finds applications across scientific domains:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Studied for its pharmacological effects, including potential therapeutic applications.
Industry: Employed in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The exact mechanism by which 4-Chloro-2-[(E)-[(2,3-dichlorophenyl)imino]methyl]-6-nitrophenol exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While this compound is unique due to its specific substitution pattern and functional groups, similar compounds include other nitrophenols, imines, and phenolic derivatives.
Properties
Molecular Formula |
C13H7Cl3N2O3 |
---|---|
Molecular Weight |
345.6 g/mol |
IUPAC Name |
4-chloro-2-[(2,3-dichlorophenyl)iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-8-4-7(13(19)11(5-8)18(20)21)6-17-10-3-1-2-9(15)12(10)16/h1-6,19H |
InChI Key |
BIRQUZYFFOFZAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.